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Compound of Interest

Compound Name:
6-Bromoimidazo[1,2-a]pyridine-8-

carboxylic acid

Cat. No.: B1287905 Get Quote

This document provides a detailed overview of the physicochemical properties, synthetic

approaches, and biological significance of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid.

It is intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

Core Physicochemical Data
The fundamental quantitative data for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is

centered on its molecular composition and weight. While this specific isomer is not widely

cataloged, its molecular formula and weight are identical to its 2- and 3-carboxylic acid

counterparts.[1][2]

Molecular Weight and Composition

The molecular weight is derived from its constituent elements based on the molecular formula

C₈H₅BrN₂O₂.
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Attribute Value

Molecular Formula C₈H₅BrN₂O₂

Molecular Weight 241.04 g/mol [1]

Elemental Composition

Carbon (C) 39.86%

Hydrogen (H) 2.09%

Bromine (Br) 33.16%

Nitrogen (N) 11.62%

Oxygen (O) 13.27%

Table 1: Summary of quantitative data for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid.

Synthetic Protocols and Methodologies
A specific, documented synthesis for the 8-carboxylic acid isomer is not readily available in the

reviewed literature. However, a general and plausible synthetic pathway can be constructed

based on established methods for creating the imidazo[1,2-a]pyridine core and its derivatives.

The most common approach involves the cyclization of a substituted 2-aminopyridine with a

two-carbon electrophile.

Experimental Workflow: Generalized Synthesis

The synthesis of imidazo[1,2-a]pyridine carboxylic acids typically begins with a substituted 2-

aminopyridine, which already contains the desired functional groups on the pyridine ring. For

the target molecule, a suitable starting material would be 2-amino-5-bromonicotinic acid. The

reaction proceeds via a condensation and subsequent intramolecular cyclization.
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Fig 1. Generalized workflow for the synthesis of imidazo[1,2-a]pyridine carboxylic acids.
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Detailed Methodology (Hypothetical Protocol):

N-Alkylation and Cyclization: A solution of a 2-aminopyridine derivative (1 equivalent) and an

α-halocarbonyl compound like chloroacetaldehyde (1.5 equivalents) is prepared in a suitable

solvent system, such as a 1:1 mixture of ethanol and water.[3]

Heating: The reaction mixture is heated to reflux for several hours (typically 2-4 hours) to

facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.[3]

Microwave irradiation can also be employed to accelerate the reaction.[3]

Workup: After the reaction is complete, the mixture is cooled to room temperature. The

solution is then neutralized with a saturated aqueous solution of sodium bicarbonate.

Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as

ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous

sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude residue is

purified by column chromatography on silica gel to yield the final product.

Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to

be a core component in compounds with a wide array of biological activities.[4][5] Derivatives

have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and

antibacterial agents.[6]

Anticancer Activity and the PI3K/AKT Pathway

A significant body of research has focused on the anticancer properties of this heterocyclic

system. Certain 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent

inhibitors of Phosphatidylinositol 3-kinase (PI3K), particularly the PI3Kα isoform.[7] The

PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its

aberrant activation is a hallmark of many human cancers, making it a prime target for

therapeutic intervention.[7]
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Inhibition of PI3Kα by an imidazo[1,2-a]pyridine derivative blocks the phosphorylation of PIP2

to PIP3, which in turn prevents the activation of downstream effectors like AKT. This disruption

can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer

cells.[7]

Growth Factor

Receptor Tyrosine
Kinase (RTK)

Binds

PI3Kα

Activates

PIP3

Phosphorylates

PIP2

AKT

Activates

Downstream Effectors
(e.g., mTOR, BAD)

Activates

Cell Proliferation
& Survival Apoptosis

6-Bromoimidazo[1,2-a]pyridine
Derivatives

Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10095550/
https://www.benchchem.com/product/b1287905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig 2. The PI3K/AKT signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine
derivatives.

Other studies have shown that different derivatives can induce apoptosis through mitochondria-

dependent pathways, involving the release of cytochrome c and the activation of caspases,

further highlighting the scaffold's potential in oncology.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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